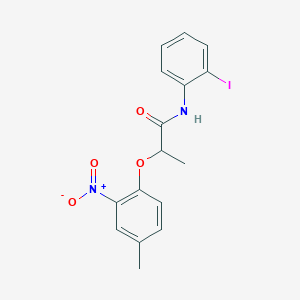
N-(2-iodophenyl)-2-(4-methyl-2-nitrophenoxy)propanamide
Overview
Description
N-(2-iodophenyl)-2-(4-methyl-2-nitrophenoxy)propanamide, also known as INPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. INPP is a versatile compound that can be used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)-2-(4-methyl-2-nitrophenoxy)propanamide is not well understood. However, studies have suggested that N-(2-iodophenyl)-2-(4-methyl-2-nitrophenoxy)propanamide may act as an inhibitor of certain enzymes, including tyrosine kinases and serine/threonine kinases. N-(2-iodophenyl)-2-(4-methyl-2-nitrophenoxy)propanamide may also inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-(2-iodophenyl)-2-(4-methyl-2-nitrophenoxy)propanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-iodophenyl)-2-(4-methyl-2-nitrophenoxy)propanamide inhibits the activity of certain enzymes, including tyrosine kinases and serine/threonine kinases. N-(2-iodophenyl)-2-(4-methyl-2-nitrophenoxy)propanamide has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that N-(2-iodophenyl)-2-(4-methyl-2-nitrophenoxy)propanamide has anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
N-(2-iodophenyl)-2-(4-methyl-2-nitrophenoxy)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in research. However, N-(2-iodophenyl)-2-(4-methyl-2-nitrophenoxy)propanamide has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the use of N-(2-iodophenyl)-2-(4-methyl-2-nitrophenoxy)propanamide in research. One direction is the development of new drugs based on the structure of N-(2-iodophenyl)-2-(4-methyl-2-nitrophenoxy)propanamide. Another direction is the study of the mechanism of action of N-(2-iodophenyl)-2-(4-methyl-2-nitrophenoxy)propanamide, which could lead to a better understanding of its potential applications in medicine. Additionally, the use of N-(2-iodophenyl)-2-(4-methyl-2-nitrophenoxy)propanamide in combination with other compounds could lead to the development of more effective treatments for various diseases.
Scientific Research Applications
N-(2-iodophenyl)-2-(4-methyl-2-nitrophenoxy)propanamide has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(2-iodophenyl)-2-(4-methyl-2-nitrophenoxy)propanamide has been used as a starting material for the synthesis of various biologically active compounds. In biochemistry, N-(2-iodophenyl)-2-(4-methyl-2-nitrophenoxy)propanamide has been used as a tool to study the structure and function of proteins. In pharmacology, N-(2-iodophenyl)-2-(4-methyl-2-nitrophenoxy)propanamide has been used as a lead compound for the development of new drugs.
properties
IUPAC Name |
N-(2-iodophenyl)-2-(4-methyl-2-nitrophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O4/c1-10-7-8-15(14(9-10)19(21)22)23-11(2)16(20)18-13-6-4-3-5-12(13)17/h3-9,11H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRZINNQVWVVCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



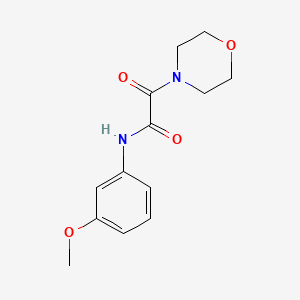
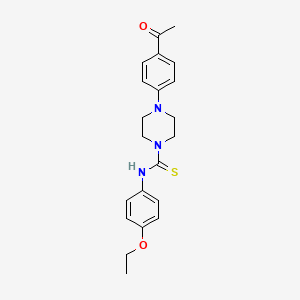
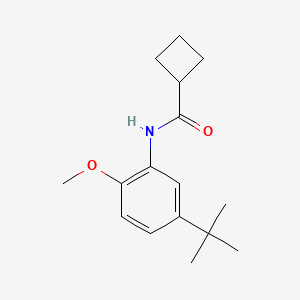
![2,2,3,3-tetrafluoropropyl 5-[(4-iodophenyl)amino]-5-oxopentanoate](/img/structure/B4695573.png)

![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B4695589.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4695595.png)

![N-(diphenylmethyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4695619.png)
![3-{[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B4695625.png)
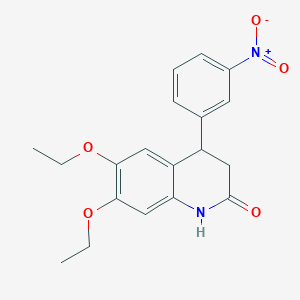
![N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2-thiophenecarboxamide](/img/structure/B4695628.png)
![1,1'-[1,2-ethanediylbis(oxy)]bis(4-isopropoxybenzene)](/img/structure/B4695637.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4695647.png)